

Biochemical and Cellular Activity of 20S Proteasome-IN-5

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Compound of Interest

Compound Name: 20S Proteasome-IN-5

Cat. No.: B12377525

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Initial investigations have focused on quantifying the inhibitory activity of **20S Proteasome-IN-5** against the catalytic subunits of the human 20S proteasome and its cytotoxic effects on various cancer cell lines. The compound exhibits potent and selective inhibition of the chymotrypsin-like ($\beta 5$) activity of the proteasome, with moderate activity against the caspase-like ($\beta 1$) and weak activity against the trypsin-like ($\beta 2$) subunits. In cellular assays, **20S Proteasome-IN-5** demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.

Table 1: Biochemical and Cellular Activity of **20S Proteasome-IN-5**

Assay Type	Target/Cell Line	Parameter	Value
Biochemical Assay	Human 20S Proteasome (β 5 subunit)	IC ₅₀	8.5 nM
	Human 20S Proteasome (β 1 subunit)	IC ₅₀	127 nM
	Human 20S Proteasome (β 2 subunit)	IC ₅₀	> 10 μ M
Cellular Assay	Human Multiple Myeloma Cell Line (MM.1S)	GI ₅₀ (72h)	25 nM
	Human Colon Cancer Cell Line (HCT116)	GI ₅₀ (72h)	58 nM
	Human Breast Cancer Cell Line (MCF7)	GI ₅₀ (72h)	92 nM
	Human Prostate Cancer Cell Line (PC- 3)	GI ₅₀ (72h)	110 nM

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize **20S Proteasome-IN-5**.

Biochemical Inhibition Assay for 20S Proteasome Subunits

This assay quantifies the in vitro inhibitory activity of **20S Proteasome-IN-5** against the distinct catalytic activities of the purified human 20S proteasome.

Materials:

- Purified human 20S proteasome (e.g., from human erythrocytes or a commercial source).
- Fluorogenic peptide substrates:
 - Suc-LLVY-AMC (for chymotrypsin-like activity)
 - Z-LLE-AMC (for caspase-like activity)
 - Boc-LRR-AMC (for trypsin-like activity)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
- **20S Proteasome-IN-5** (dissolved in DMSO).
- 384-well black microplates.
- Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

- Prepare a serial dilution of **20S Proteasome-IN-5** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 20 µL of purified human 20S proteasome (0.5 nM final concentration) to each well.
- Incubate the plate at 37°C for 15 minutes to allow for compound binding.
- Initiate the reaction by adding 25 µL of the appropriate fluorogenic substrate (10 µM final concentration) to each well.
- Immediately measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a plate reader.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

- Determine the percent inhibition for each compound concentration relative to the vehicle control.
- Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

Cellular Proliferation (GI₅₀) Assay

This assay determines the concentration of **20S Proteasome-IN-5** that causes a 50% reduction in cell growth.

Materials:

- Human cancer cell lines (e.g., MM.1S, HCT116, MCF7, PC-3).
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- **20S Proteasome-IN-5** (dissolved in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
- 96-well clear-bottom white microplates.
- Luminometer.

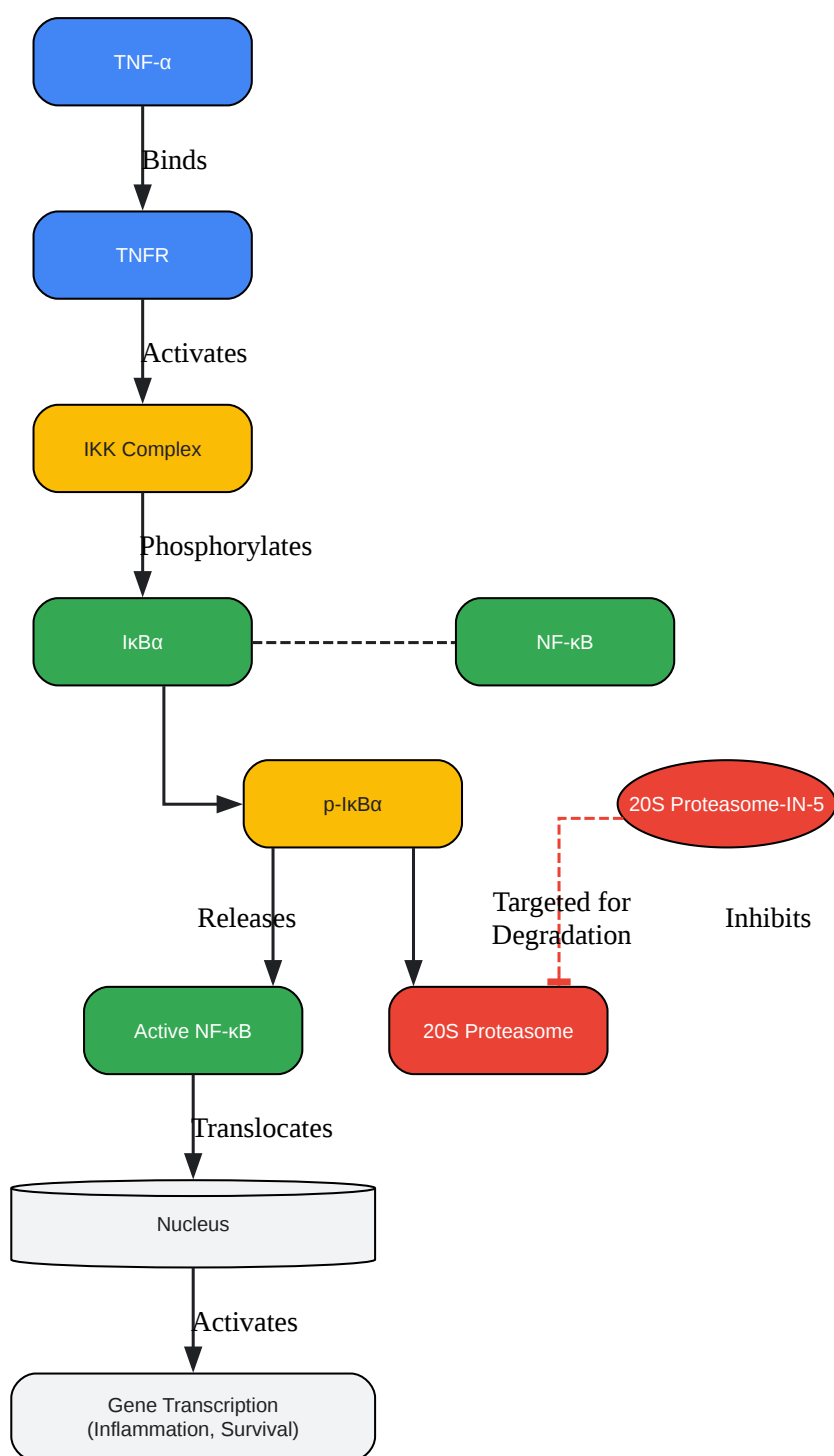
Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare a serial dilution of **20S Proteasome-IN-5** in complete medium from a DMSO stock.
- Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.
- Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature for 30 minutes.

- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent growth inhibition for each concentration relative to the vehicle control.
- Determine the GI₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

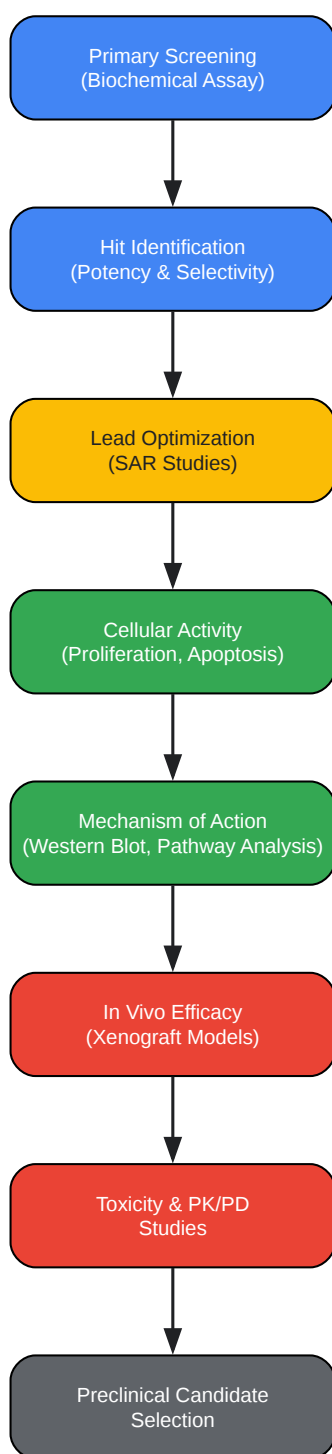
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by proteasome inhibition and the general workflow for characterizing a novel 20S proteasome inhibitor.



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Figure 1. NF-κB Signaling Pathway Inhibition.



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Figure 2. Drug Discovery Workflow.

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